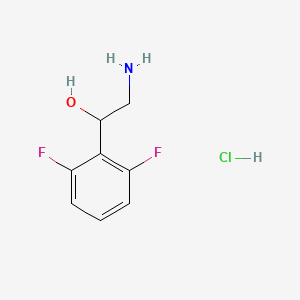

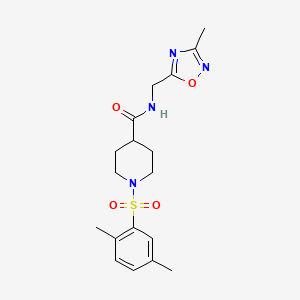

![molecular formula C5H3N3O2S2 B2406113 5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol CAS No. 339022-43-4](/img/structure/B2406113.png)

5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimicrobial and Antifungal Properties

Antibacterial and Antifungal Activities : New imidazo[2,1-b]thiazoles, including derivatives of 5-nitroimidazo[2,1-b]thiazole, exhibited potent antimicrobial activities against candida strains and significant antifungal potential against Candida tropicalis (Juspin et al., 2010).

Antitubercular Activity : Synthesized imidazo[2,1-b]thiazoles were screened for antitubercular activity, with some showing significant inhibitory activity against Mycobacterium tuberculosis (Andreani et al., 2001).

Radiosensitizing and Mutagenic Properties

Radiosensitizing Agents : Certain nitroimidazole derivatives, including dinitroimidazoles, have been synthesized as radiosensitizers to enhance the lethal effect of radiation on hypoxic cells (Agrawal et al., 1979).

Direct-Acting Mutagenicity : A study found that nitroimidazo[2,1-b]thiazole derivatives were mutagenic, inducing base displacements and frame-shift mutations in bacterial strains (Hrelia et al., 1986).

Cellular Damage and Drug Resistance

Cellular Damage in Parasites : The compound disrupts the intracellular redox balance in the diplomonad fish parasite Spironucleus, causing cell damage and death (Williams et al., 2012).

Antibiotic Resistance Mechanism : The compound is part of the 5-nitroimidazole class of antibiotics, and its resistance mechanism in bacteria involves the conversion of the nitro group into a non-bactericidal amine (Leiros et al., 2004).

properties

IUPAC Name |

5-nitroimidazo[2,1-b][1,3]thiazole-6-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2S2/c9-8(10)4-3(11)6-5-7(4)1-2-12-5/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZQDTKWZGXBHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=C(N21)[N+](=O)[O-])S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

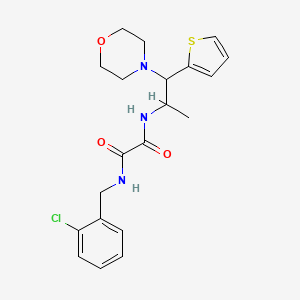

![4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2406032.png)

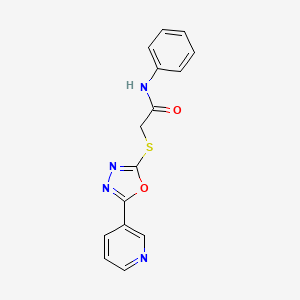

![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)

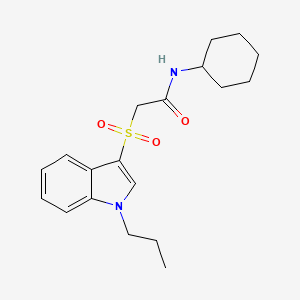

![17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2406037.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)

![2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2406042.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)

![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2406047.png)